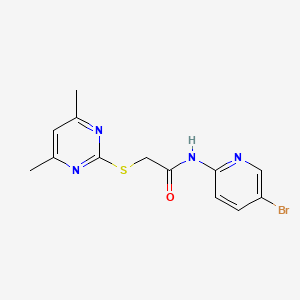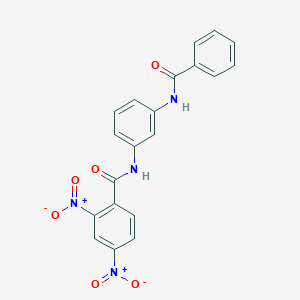![molecular formula C17H15ClFN3O2 B15017965 1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide](/img/structure/B15017965.png)
1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group and a formamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{N’-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,6-dimethylphenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{N’-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds include:
- 1-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(2,5-dimethylphenyl)formamide
- 1-{N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(propan-2-yl)formamide Compared to these compounds, 1-{N’-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide is unique due to its specific combination of chloro and fluoro substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClFN3O2 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N'-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-N-(2,6-dimethylphenyl)oxamide |
InChI |
InChI=1S/C17H15ClFN3O2/c1-10-5-3-6-11(2)15(10)21-16(23)17(24)22-20-9-12-13(18)7-4-8-14(12)19/h3-9H,1-2H3,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
ULSIJQZLFKQJNX-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide](/img/structure/B15017891.png)
![6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15017903.png)
![3-Fluoro-N-({N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15017910.png)

![2-[(Naphthalen-2-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15017923.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15017930.png)
![2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15017938.png)
![2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017943.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15017944.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B15017971.png)
![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)
